Fauc-213

Beschreibung

Molecular Structure and Identity

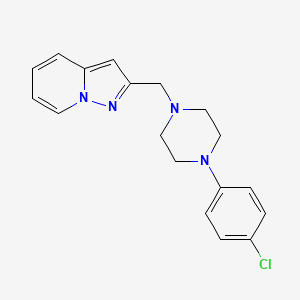

FAUC 213 (CAS 337972-47-1) is a synthetic small molecule with the molecular formula C₁₈H₁₉ClN₄ and a molecular weight of 326.82 g/mol . Its structure consists of a pyrazolo[1,5-a]pyridine core linked via a methylene group to a 4-(4-chlorophenyl)piperazine moiety (Figure 1). This configuration confers high selectivity for dopamine D₄ receptors, as the chlorophenyl group enhances hydrophobic interactions within the receptor’s binding pocket.

Key Structural Features:

- Pyrazolo[1,5-a]pyridine : A bicyclic aromatic system contributing to planar geometry and π-π stacking potential.

- Piperazine Ring : Provides conformational flexibility and hydrogen-bonding capabilities via its nitrogen atoms.

- 4-Chlorophenyl Group : Introduces electron-withdrawing properties and steric bulk, critical for receptor specificity.

Chemical Nomenclature and Classification

FAUC 213 is systematically named 2-[[4-(4-chlorophenyl)-1-piperazinyl]methyl]pyrazolo[1,5-a]pyridine under IUPAC guidelines. It belongs to the pyrazolopyridine class of heterocyclic compounds and is classified as a dopamine receptor antagonist due to its pharmacological activity.

Classification Summary:

| Property | Description |

|---|---|

| IUPAC Name | 2-[[4-(4-Chlorophenyl)-1-piperazinyl]methyl]pyrazolo[1,5-a]pyridine |

| Chemical Family | Pyrazolopyridine derivatives |

| Pharmacological Role | Dopamine D₄ receptor antagonist |

Physicochemical Properties

FAUC 213 exhibits the following key physicochemical properties:

Stability:

Structural Elucidation Techniques

The structure of FAUC 213 has been validated using multiple analytical methods:

Nuclear Magnetic Resonance (NMR):

Mass Spectrometry (MS):

Spectroscopic Characterization

FAUC 213 has been characterized using advanced spectroscopic techniques:

Ultraviolet-Visible (UV-Vis) Spectroscopy:

X-ray Crystallography:

- No published crystal structure exists, but molecular docking studies suggest a planar conformation optimizes receptor binding.

Eigenschaften

IUPAC Name |

2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4/c19-15-4-6-17(7-5-15)22-11-9-21(10-12-22)14-16-13-18-3-1-2-8-23(18)20-16/h1-8,13H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRXURJDKOYCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN3C=CC=CC3=C2)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187460 | |

| Record name | FAUC-213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337972-47-1 | |

| Record name | FAUC-213 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337972471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAUC-213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FAUC-213 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F040299R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

The synthesis of FAUC213 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the use of reagents such as chlorinating agents and amines under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

FAUC213 wurde ausgiebig auf seine Anwendungen in folgenden Bereichen untersucht:

Chemie: Als Referenzverbindung in der Untersuchung von Dopaminrezeptor-Antagonisten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Dopamin-bezogene Pfade und Verhaltensweisen.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung psychiatrischer Erkrankungen wie Schizophrenie.

Industrie: Verwendung bei der Entwicklung neuer pharmakologischer Wirkstoffe, die auf Dopaminrezeptoren abzielen

Wirkmechanismus

FAUC213 entfaltet seine Wirkung, indem es an den Dopamin-D4-Rezeptor bindet und so die Wirkung von Dopamin blockiert. Diese antagonistische Wirkung beeinflusst verschiedene molekulare Zielstrukturen und Pfade, die an der Dopamin-Signalübertragung beteiligt sind, was zu seinen potenziellen antipsychotischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Antipsychotic Properties

FAUC 213 has been studied for its atypical antipsychotic characteristics. Research indicates that it effectively reduces amphetamine-induced locomotor hyperactivity and restores prepulse inhibition disrupted by apomorphine in animal models. These effects were observed at a dose of 30 mg/kg, which did not induce catalepsy or increase dopamine turnover in key brain regions such as the dorsal striatum and nucleus accumbens, suggesting a unique mechanism of action distinct from traditional dopamine D2 receptor antagonists .

Case Study: Behavioral Neurobiology

- Objective : To evaluate the antipsychotic effects of FAUC 213 in behavioral models.

- Methods : Various concentrations were tested for their impact on spontaneous and drug-induced locomotion.

- Results : Significant behavioral modifications were noted without typical extrapyramidal side effects associated with other antipsychotics .

Neurochemical Research

FAUC 213 has also been utilized in neurochemical studies to explore its effects on neurotransmitter systems beyond dopamine. Its role as a D4 receptor antagonist allows researchers to investigate dopaminergic modulation in various brain regions, including the amygdala, which is crucial for emotional regulation and cognitive functions.

Case Study: Dopaminergic Modulation

- Objective : To assess the modulatory effects of FAUC 213 on the rat basolateral amygdala.

- Methods : The compound was administered to evaluate its influence on neuronal activity and behavior.

- Findings : Results indicated that FAUC 213 could alter dopaminergic signaling pathways, influencing behaviors related to anxiety and reward processing .

Endocrine Studies

In addition to its neuropharmacological applications, FAUC 213 has been investigated for its effects on endocrine functions. Specifically, it has been shown to impact the expression of luteinizing hormone in primary cell cultures from eel pituitary glands, suggesting potential applications in reproductive biology .

Case Study: Hormonal Regulation

- Objective : To determine the influence of FAUC 213 on luteinizing hormone expression.

- Methods : Primary cell cultures were treated with varying concentrations of FAUC 213.

- Results : The compound demonstrated significant effects on hormone regulation, indicating its potential utility in studies of reproductive endocrinology.

Pharmacological Profile

FAUC 213 exhibits a high selectivity for the D4 receptor with an IC50 value of approximately 2.2 nM, while showing much lower affinity for D2 (3.4 μM) and D3 (5.3 μM) receptors. This profile makes it a valuable tool for differentiating the roles of these receptors in various physiological and pathological processes .

| Property | Value |

|---|---|

| Chemical Name | FAUC 213 |

| Full Name | 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine |

| D4 Receptor IC50 | 2.2 nM |

| D3 Receptor IC50 | 5.3 μM |

| D2 Receptor IC50 | 3.4 μM |

Wirkmechanismus

FAUC213 exerts its effects by binding to the dopamine D4 receptor, thereby blocking the action of dopamine. This antagonistic action affects various molecular targets and pathways involved in dopamine signaling, leading to its potential antipsychotic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Profiles

FAUC 213 belongs to the phenylpiperazine class of dopamine receptor ligands. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Binding Affinities and Selectivity

*Estimated from structurally similar derivatives .

Key Comparisons

FAUC 113 vs. FAUC 213 Structural Difference: FAUC 113 features a 3-aminomethyl substitution on the pyrazolo[1,5-a]pyridine core, whereas FAUC 213 is 2-substituted . This positional change enhances D4R antagonism and selectivity in FAUC 213 . Functional Activity: FAUC 113 acts as a partial agonist, while FAUC 213 is a complete antagonist, critical for blocking constitutive D4R activity in schizophrenia models .

FAUC 316

- Exhibits higher D4R affinity (Ki = 1 nM) but lower selectivity (D4/D2 = 19,000) compared to FAUC 213 (D4/D2 = >1,500) . However, FAUC 316’s lack of radiolabeling limits its utility in neuroimaging, unlike FAUC 213 derivatives (e.g., [18F]FAUC F41) .

Aripiprazole

- A partial D2 agonist with negligible D4R selectivity (D2/D4 ≈ 155), contrasting with FAUC 213’s D4-specificity . FAUC 213’s complete antagonism avoids the risk of paradoxical D2 activation seen in aripiprazole .

[18F]FAUC F41

- A radiolabeled derivative of FAUC 213 with inverse agonist activity and logP = 2.9, enabling BBB penetration and PET imaging of D4R in vivo . Its Ki (1.3 nM) and selectivity (>1,000-fold over D2/D3) make it superior to FAUC 316 for neuroimaging .

Table 2: Preclinical Efficacy in Schizophrenia Models

Mechanistic Advantages

- D4R Selectivity : FAUC 213’s >1,500-fold selectivity over D2/D3 avoids extrapyramidal side effects associated with D2 blockade .

- BBB Penetration : Unlike FAUC 316, FAUC 213’s logP (~2.9) ensures effective CNS uptake .

- Therapeutic Potential: Demonstrates atypical antipsychotic effects without metabolic liabilities of clozapine .

Biologische Aktivität

FAUC 213, chemically known as 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, is a highly selective antagonist of the dopamine D4 receptor subtype. This compound has garnered attention in pharmacological research due to its potential antipsychotic properties and its unique profile compared to other dopamine receptor antagonists.

FAUC 213 acts primarily as a full antagonist at the dopamine D4 receptor, with a binding affinity (Ki) of approximately 2.2 nM for human D4.4 receptors, indicating its high selectivity over other dopamine receptor subtypes, particularly the D2 receptor. This selectivity suggests that FAUC 213 may exhibit fewer extrapyramidal side effects commonly associated with D2 antagonism, making it a candidate for atypical antipsychotic therapy .

Antipsychotic Properties

In animal studies, FAUC 213 was evaluated for its effects on spontaneous locomotor activity and responses to amphetamine-induced hyperactivity and apomorphine-induced prepulse inhibition. Key findings from these studies include:

- Dosing and Efficacy : A significant reduction in amphetamine-induced locomotor hyperactivity was observed at a dose of 30 mg/kg. This dose also effectively restored apomorphine-disrupted prepulse inhibition without inducing catalepsy or increasing dopamine turnover in critical brain regions such as the dorsal striatum and nucleus accumbens .

- Side Effects : The compound did not appear to cause extrapyramidal symptoms at effective doses, suggesting a favorable side effect profile compared to traditional antipsychotics .

- Partial Involvement of Other Receptors : While FAUC 213's primary action is through D4 receptor antagonism, there is evidence indicating potential partial involvement of serotonin (5-HT2) and alpha-1 adrenergic receptors in mediating some of its effects .

Comparative Efficacy

A comparative analysis of FAUC 213 with other antipsychotic agents reveals its unique position in pharmacotherapy:

| Compound | Receptor Affinity (Ki) | Main Action | Extrapyramidal Side Effects |

|---|---|---|---|

| FAUC 213 | 2.2 nM (D4) | D4 Antagonist | Low |

| Risperidone | ~1 nM (D2) | D2/D4 Antagonist | Moderate |

| Olanzapine | ~10 nM (D2) | D2/D4/5-HT2 Antagonist | Moderate |

| Clozapine | ~30 nM (D2) | D2/5-HT2 Antagonist | High |

Case Studies

Several studies have highlighted the potential clinical applications of FAUC 213:

- Behavioral Neurobiology : In controlled trials, FAUC 213 demonstrated significant improvements in behavioral outcomes related to psychosis models, suggesting its utility in treating disorders characterized by dopamine dysregulation.

- Pharmacokinetics : Pharmacokinetic studies using high-performance liquid chromatography (HPLC) have shown that FAUC 213 is well-absorbed and has a favorable bioavailability profile, which supports its potential for oral administration in clinical settings .

- Neurochemical Impact : Research indicated that FAUC 213 does not significantly alter dopamine turnover in key brain regions associated with motor control and reward pathways, further supporting its reduced risk for causing movement disorders .

Q & A

Q. What is the pharmacological profile of FAUC 213, and how does its receptor selectivity influence experimental design?

FAUC 213 is a highly selective, orally active dopamine D4 receptor antagonist with a Ki of 2.2 nM for hD4.4. It exhibits >1,500-fold selectivity over D2 (Ki = 3.4 µM) and D3 (Ki = 5.3 µM) receptors, making it a valuable tool for studying D4-specific pathways in neuropsychiatric disorders . To account for off-target effects, researchers should:

- Use radioligand binding assays to confirm receptor specificity.

- Include controls for residual D2/D3 activity in behavioral or cellular models.

- Validate selectivity through comparative studies with pan-dopaminergic antagonists.

Q. What methodologies are recommended for validating FAUC 213’s blood-brain barrier (BBB) permeability in preclinical studies?

FAUC 213’s BBB penetration is critical for its antipsychotic efficacy. To assess this:

Q. How should researchers ensure the purity and identity of FAUC 213 in synthetic chemistry workflows?

Follow analytical protocols aligned with the Beilstein Journal of Organic Chemistry guidelines :

- NMR spectroscopy (¹H, ¹³C) for structural confirmation.

- HPLC with UV/Vis detection (purity ≥95%).

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

- Compare spectral data with literature or reference standards .

Advanced Research Questions

Q. How can contradictions in FAUC 213’s efficacy data across behavioral models be resolved?

Discrepancies in antipsychotic efficacy (e.g., locomotor activity vs. prepulse inhibition) may arise from:

- Model-specific variability : Optimize dose ranges for each paradigm (e.g., 0.1–10 mg/kg for rodent studies).

- Pharmacokinetic factors : Monitor plasma/brain concentration-time profiles to align dosing with therapeutic windows.

- Statistical rigor : Use multivariate ANOVA to account for confounding variables and ensure adequate sample sizes (power ≥0.8) .

Q. What experimental designs mitigate bias in FAUC 213’s in vivo studies investigating non-typical antipsychotic activity?

To enhance reproducibility:

- Blinded randomization : Assign treatment groups using stratified randomization based on baseline behaviors.

- Positive/negative controls : Include clozapine (atypical antipsychotic) and haloperidol (typical antipsychotic) for comparative efficacy.

- Ethical safeguards : Adhere to ARRIVE 2.0 guidelines for animal welfare and data transparency .

Q. What statistical approaches optimize dose-response analysis for FAUC 213’s therapeutic effects?

- Emax models : Fit dose-response curves using nonlinear regression (e.g., Hill equation) to estimate EC₅₀ and maximal efficacy.

- Bootstrap resampling : Assess confidence intervals for robustness in small-sample studies.

- Meta-analysis : Aggregate data across studies to identify outliers or publication bias .

Data Analysis and Reproducibility

Q. How should researchers address variability in FAUC 213’s pharmacokinetic (PK) data across species?

- Perform allometric scaling to extrapolate PK parameters (e.g., clearance, volume of distribution) from rodents to humans.

- Use compartmental modeling (e.g., NONMEM) to account for species-specific metabolic pathways.

- Validate models with in vitro hepatocyte assays to predict hepatic extraction ratios .

Q. What strategies improve the reliability of FAUC 213’s in vitro receptor binding assays?

- Saturation binding : Determine Bmax and Kd using varying radioligand concentrations.

- Competition assays : Include cold ligands (e.g., spiperone for D2/D3) to confirm specificity.

- Replicate experiments : Conduct triplicate runs across independent batches to assess inter-assay variability .

Methodological Frameworks

- PICO Framework : Structure research questions around Population (e.g., rodent models), Intervention (FAUC 213 dose), Comparison (existing antipsychotics), and Outcomes (e.g., locomotor activity reduction) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to neuropharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.